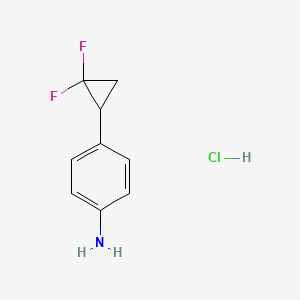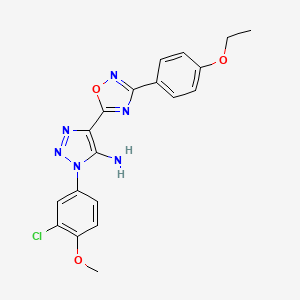
2-Bromo-6-chloropentafluoroethyl-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-chloropentafluoroethyl-benzene is an organofluorine compound characterized by the presence of bromine, chlorine, and pentafluoroethyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloropentafluoroethyl-benzene typically involves the halogenation of a suitable precursor. One common method is the bromination and chlorination of pentafluoroethyl-benzene. The reaction conditions often require the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of a catalyst or under specific temperature and pressure conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Bromo-6-chloropentafluoroethyl-benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydroxylation, and sodium azide (NaN3) for azidation.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield hydroxylated or azidated derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2-Bromo-6-chloropentafluoroethyl-benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Medicinal Chemistry: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Environmental Chemistry: The compound is studied for its behavior and transformation in the environment, particularly in the context of halogenated organic pollutants.
作用机制
The mechanism of action of 2-Bromo-6-chloropentafluoroethyl-benzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the pentafluoroethyl group can influence the compound’s reactivity and interaction with other molecules. For example, the electron-withdrawing nature of the fluorine atoms can enhance the compound’s electrophilicity, making it more reactive towards nucleophiles.
相似化合物的比较
Similar Compounds
- 2-Bromo-6-fluorobenzaldehyde
- 2-Bromo-6-chlorobenzaldehyde
- 2-Bromo-6-fluoropentafluoroethyl-benzene
Uniqueness
2-Bromo-6-chloropentafluoroethyl-benzene is unique due to the combination of bromine, chlorine, and pentafluoroethyl groups on the benzene ring This specific arrangement imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds
属性
IUPAC Name |
1-bromo-3-chloro-2-(1,1,2,2,2-pentafluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF5/c9-4-2-1-3-5(10)6(4)7(11,12)8(13,14)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNVHQYTEPXMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(C(F)(F)F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2431807.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2431808.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2431809.png)


![2-acetamido-4-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2431813.png)
![2-(4-chlorophenoxy)-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2431815.png)

![2-(2-methoxyphenyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide](/img/structure/B2431819.png)


![14-(3,4-dimethoxyphenyl)-17-[(3-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2431824.png)


